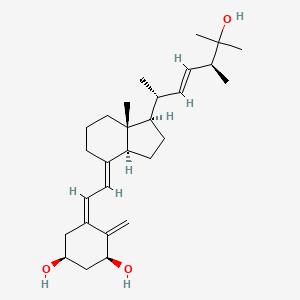

(S)-2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-L-Ser(Ph)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

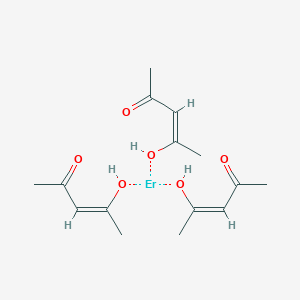

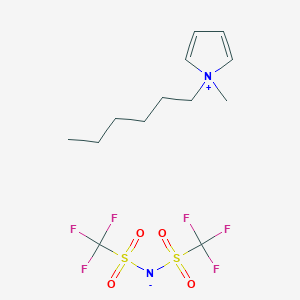

(S)-2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-L-Ser(Ph)-OH) is an important organic compound used in many scientific disciplines, including medicinal chemistry, biochemistry, and pharmacology. It is a derivative of the amino acid serine and is used as a building block in the synthesis of various biologically active compounds. Boc-L-Ser(Ph)-OH is a valuable reagent for the preparation of peptides, peptidomimetics, and other small molecules with pharmacological activity.

科学的研究の応用

Selective Protection and Deprotection of Amino Acids

- The tert-butoxycarbonyl (Boc) group is widely used for the temporary protection of amino groups during the synthesis of peptides and amino acid derivatives. This is because the Boc group can be introduced and removed under relatively mild conditions without affecting other functional groups present in the molecule (Tarbell, Yamamoto, & Pope, 1972).

Enantioselective Synthesis

- The compound has been employed in enantioselective synthesis processes, where it is crucial for the separation of amino acid enantiomers. This application is particularly important in the preparation of peptides and pharmaceuticals that require a high degree of purity and specific stereochemistry (Yowell, Fazio, & Vivilecchia, 1996).

Synthesis of Peptide Mimics

- Boc-L-Ser(Ph)-OH serves as a precursor in the synthesis of peptide mimics, such as O-linked glycopeptides. These mimics are significant for studying protein-protein interactions and the development of therapeutic agents. The specific structure of Boc-L-Ser(Ph)-OH allows for efficient glycosylation, providing a versatile tool in the design of complex biomolecules (Carrasco et al., 2006).

Protection Strategies in Organic Synthesis

- The versatility of Boc-L-Ser(Ph)-OH in protection strategies is highlighted in its application across various amino acid derivatives. It is instrumental in the tert-butoxycarbonylation process, providing a protective mechanism for amino groups against undesired reactions during the synthesis of complex molecules (Keller, Keller, van Look, & Wersin, 2003).

Catalyst-Free Synthesis

- Recent advancements have also demonstrated its use in catalyst-free synthesis methods, offering a more environmentally friendly and efficient approach to the tert-butoxycarbonylation of amines. This method enhances the chemoselectivity of the process, reducing side products and improving yield (Chankeshwara & Chakraborti, 2006).

作用機序

Target of Action

It is known that boc derivatives of amino acids are often used in the synthesis of peptides , suggesting that the compound may interact with peptide receptors or enzymes involved in peptide metabolism.

Mode of Action

Boc derivatives of amino acids are typically used as protecting groups in peptide synthesis . The Boc group protects the amino group from unwanted reactions during synthesis, and can be selectively removed under acidic conditions .

Action Environment

The stability and reactivity of boc derivatives can be influenced by factors such as ph, temperature, and the presence of other reactive species .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIBFIPECEVPM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)